2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene
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Overview
Description
2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 4-chlorobut-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene typically involves the alkylation of naphthol derivatives with 4-chlorobut-2-yne. One common method includes the use of potassium carbonate as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: The chlorine atom in the 4-chlorobut-2-yn-1-yloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinones, dihydronaphthalene derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: Similar structure but lacks the chlorine atom.
1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one: Contains a phenyl ring instead of a naphthalene ring.
Uniqueness
2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene is unique due to the presence of both a naphthalene ring and a 4-chlorobut-2-yn-1-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
205810-79-3 |
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Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(4-chlorobut-2-ynoxy)naphthalene |
InChI |
InChI=1S/C14H11ClO/c15-9-3-4-10-16-14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,9-10H2 |
InChI Key |
FZLRXBQQICAGAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC#CCCl |
Origin of Product |
United States |
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